4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide
Description
This compound features a pyrimidine core substituted with sulfanyl groups and fluorinated benzamide moieties. Its structure is characterized by:
- A central pyrimidine ring with two sulfanyl (–S–) bridges.
- A 4-fluorophenylformamido group attached via a methylene linker to one sulfanyl group.
- A 4-fluorobenzamide group connected to the other sulfanyl group through a methylene spacer.
Properties
Molecular Formula |
C20H16F2N4O2S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-fluoro-N-[[2-[[(4-fluorobenzoyl)amino]methylsulfanyl]pyrimidin-4-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C20H16F2N4O2S2/c21-15-5-1-13(2-6-15)18(27)24-11-29-17-9-10-23-20(26-17)30-12-25-19(28)14-3-7-16(22)8-4-14/h1-10H,11-12H2,(H,24,27)(H,25,28) |
InChI Key |
LFBMKXWDSPGPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCSC2=NC(=NC=C2)SCNC(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 4-fluorophenylformamide: This can be achieved by reacting 4-fluoroaniline with formic acid under acidic conditions.
Synthesis of 2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidine: This step involves the reaction of 4-fluorophenylformamide with a pyrimidine derivative in the presence of a suitable catalyst.
Final Coupling Reaction: The final step involves coupling the intermediate with 4-fluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the pyrimidine ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Biological Activity
4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of fluorine, nitrogen, and sulfur groups, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
- Antitumor Activity : Preliminary studies suggest that 4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| CDK Inhibition | Various | 0.16 | |
| Antitumor Activity | MCF-7 | 0.39 | |
| Cytotoxicity | A549 | 0.46 | |
| Apoptosis Induction | NCI-H460 | 0.30 |
Case Studies
Several studies have focused on the compound's efficacy in treating various cancers:
- Study on MCF-7 Cells : A study demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 0.39 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- A549 Lung Cancer Model : In another study, the compound was tested against A549 lung cancer cells, showing an IC50 value of 0.46 µM, indicating potent antitumor activity. The study suggested that the compound disrupts cellular signaling pathways critical for cancer cell survival.
- Cyclin-Dependent Kinase Inhibition : Research indicated that the compound effectively inhibits CDK2 and CDK4, which are essential for cell cycle progression in various cancers. The inhibition of these kinases leads to cell cycle arrest and subsequent apoptosis in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
